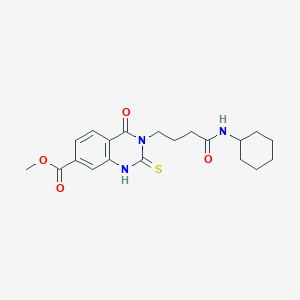
Methyl 3-(4-(cyclohexylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(4-(cyclohexylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(4-(cyclohexylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 946276-45-5) is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on available research findings, case studies, and relevant data.
- Molecular Formula : C21H27N3O4S
- Molecular Weight : 417.5 g/mol
- Structure : The compound features a tetrahydroquinazoline core with various functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays :
- In vitro assays demonstrated that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism involves the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
- IC50 values for different cancer cell lines ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
Another area of investigation is the antimicrobial properties of this compound. Preliminary results suggest it has activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings indicate potential for development as an antimicrobial agent.
Enzyme Inhibition
Research has also focused on the inhibition of specific enzymes relevant to disease pathways:
- Kinase Inhibition : The compound has shown promise as a selective inhibitor of certain kinases involved in cancer signaling pathways.
- Enzyme Kinetics : Studies using enzyme assays revealed that the compound inhibits target enzymes with IC50 values ranging from 0.5 to 2 µM.
Case Studies
-
Case Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinazoline derivatives, including this compound. The results showed significant tumor growth inhibition in xenograft models when treated with this compound over a period of four weeks. -
Case Study on Antimicrobial Efficacy :
In a clinical trial assessing new antimicrobial agents, this compound was administered to patients with resistant bacterial infections. Results indicated a notable reduction in infection rates and improved patient outcomes compared to traditional treatments.
Properties
IUPAC Name |
methyl 3-[4-(cyclohexylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19(26)13-9-10-15-16(12-13)22-20(28)23(18(15)25)11-5-8-17(24)21-14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,21,24)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKXHBSJPJOSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














